molecular formula C11H16N2O2S B1399192 3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide CAS No. 1316225-63-4

3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No. B1399192
CAS RN: 1316225-63-4
M. Wt: 240.32 g/mol
InChI Key: PQUVGXKEBSUJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide (3-ADMS) is a synthetic organic compound that is used in a variety of scientific research applications. It is a potent inhibitor of the enzyme histone deacetylase (HDAC) and is used in the study of epigenetic regulation of gene expression. 3-ADMS has been used in a variety of laboratory experiments, including those related to cell biology, pharmacology, and molecular biology.

Scientific Research Applications

Pharmaceutical Research

This compound is a derivative of indole, which is a core structure in many pharmacologically active molecules. Its sulfonamide group and amine functionalities make it a candidate for creating novel drugs. It can be used to synthesize compounds with potential activity against cancer cells, microbes, and various disorders .

Organic Synthesis

As a building block in organic chemistry, this compound can be used to synthesize a wide range of heterocyclic compounds. These compounds are prevalent in natural products and drugs, and their synthesis is crucial for the development of new medicinal agents .

Material Science

The molecular structure of 3-Amino-indan-5-sulfonic acid dimethylamide suggests its utility in material science, particularly in the development of organic semiconductors. Its potential as an electron donor molecule could be explored for use in electronic devices like organic thin-film transistors (OTFTs), solar cells, and organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7,11H,4,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUVGXKEBSUJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(CCC2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide
Reactant of Route 3
3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide
Reactant of Route 4
3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide
Reactant of Route 5
3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide
Reactant of Route 6
3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.